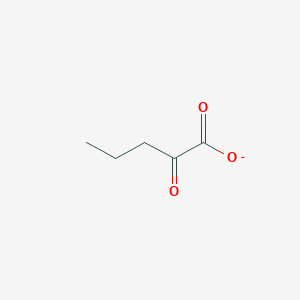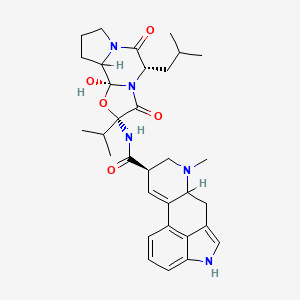
alpha-Ergocryptine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of alpha-Ergocryptine involves complex synthetic routes. One common method includes the dissolution of Bromocriptine in methanol, followed by the addition of a methanesulfonic acid aqueous solution. The mixture is stirred, cooled, filtered, and recrystallized with ethanol to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent concentrations, to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: alpha-Ergocryptine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .
Scientific Research Applications
alpha-Ergocryptine is widely used in scientific research, including:
Chemistry: As a reference standard for analytical methods such as high-performance liquid chromatography (HPLC).
Biology: In studies related to dopamine receptor agonists and their effects.
Medicine: In the development and quality control of pharmaceutical formulations containing Bromocriptine.
Industry: In the production and quality assurance of Bromocriptine-based medications.
Mechanism of Action
alpha-Ergocryptine, like Bromocriptine, acts as a dopamine D2 receptor agonist. It inhibits prolactin secretion by stimulating dopamine receptors, which in turn inhibits adenylyl cyclase, reducing intracellular cyclic adenosine monophosphate (cAMP) levels. This mechanism is crucial in treating conditions like hyperprolactinemia and Parkinson’s disease .
Comparison with Similar Compounds
Bromocriptine Mesylate: A dopamine D2 receptor agonist used in treating hyperprolactinemia and Parkinson’s disease.
Cabergoline: Another dopamine agonist with a longer half-life and higher affinity for dopamine receptors.
Pergolide: A dopamine agonist used in the treatment of Parkinson’s disease.
Uniqueness: alpha-Ergocryptine is unique due to its specific structure and its role as an impurity standard in pharmaceutical research. It provides a benchmark for the purity and quality of Bromocriptine formulations .
Properties
Molecular Formula |
C32H41N5O5 |
|---|---|
Molecular Weight |
575.7 g/mol |
IUPAC Name |
(9R)-N-[(2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C32H41N5O5/c1-17(2)12-25-29(39)36-11-7-10-26(36)32(41)37(25)30(40)31(42-32,18(3)4)34-28(38)20-13-22-21-8-6-9-23-27(21)19(15-33-23)14-24(22)35(5)16-20/h6,8-9,13,15,17-18,20,24-26,33,41H,7,10-12,14,16H2,1-5H3,(H,34,38)/t20-,24?,25+,26?,31-,32+/m1/s1 |
InChI Key |
YDOTUXAWKBPQJW-ISVRSENOSA-N |
SMILES |
CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N2CCCC2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O |
Canonical SMILES |
CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O |
solubility |
24.1 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


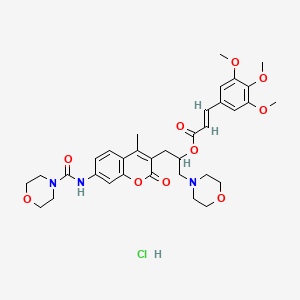
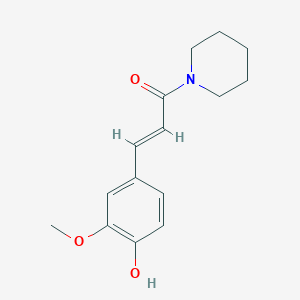
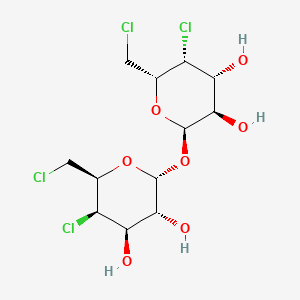
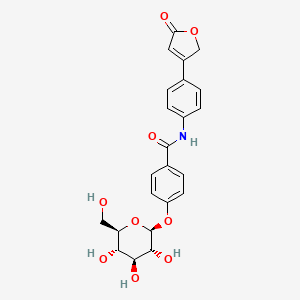
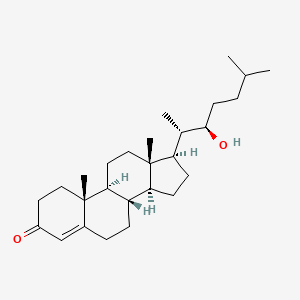
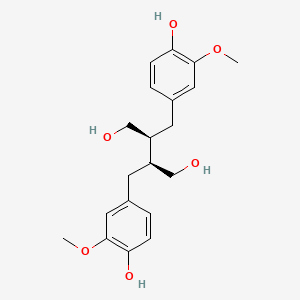

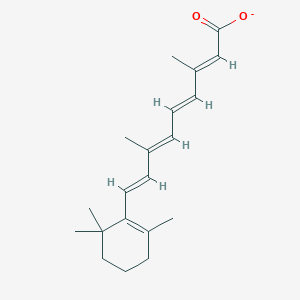
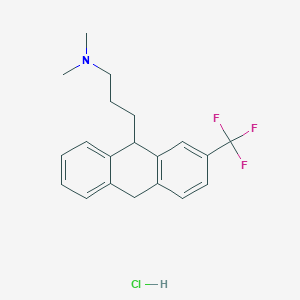
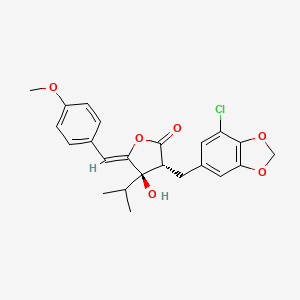
![(2R)-2-[[(2R,3R,4R)-2-amino-4-hydroxy-4-(5-hydroxy-2-pyridinyl)-3-methyl-1-oxobutyl]amino]-2-[(2S,3R,4S,5S)-5-(2,4-dioxo-1-pyrimidinyl)-3,4-dihydroxy-2-oxolanyl]acetic acid](/img/structure/B1239545.png)
![2-[[(1S,4aS,8aR)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]benzene-1,4-diol](/img/structure/B1239546.png)
![2-Amino-3-(5-oxobenzo[a]phenoxazin-10-yl)propanoic acid;nitric acid](/img/structure/B1239547.png)
